molecular formula C10H18O B13307949 2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol CAS No. 90974-60-0

2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol

Katalognummer: B13307949
CAS-Nummer: 90974-60-0
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: GRXZGJVJOZWDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a 2-methylprop-2-en-1-yl group and a hydroxyl group at the first carbon of the cyclohexane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol can be achieved through various methods. One common approach involves the selective oxidation of cyclohexene to form cyclohexenone, followed by the addition of a 2-methylprop-2-en-1-yl group . The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanal, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-cyclohexen-1-one: Similar in structure but lacks the hydroxyl group.

    2-Cyclohexen-1-ol: Similar in structure but lacks the 2-methylprop-2-en-1-yl group.

    2-Methyl-1-propenylcyclohexane: Similar in structure but lacks the hydroxyl group.

Uniqueness

2-(2-Methylprop-2-en-1-yl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the 2-methylprop-2-en-1-yl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

90974-60-0

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

2-(2-methylprop-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h9-11H,1,3-7H2,2H3

InChI-Schlüssel

GRXZGJVJOZWDAN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1CCCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.